molecular formula C10H11Cl2NO2 B2679415 2-Amino-4-(2,3-dichloro-phenyl)-butyric acid CAS No. 1260636-83-6

2-Amino-4-(2,3-dichloro-phenyl)-butyric acid

Cat. No.: B2679415
CAS No.: 1260636-83-6
M. Wt: 248.1
InChI Key: HWWKPLFALLBQGB-UHFFFAOYSA-N
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Description

2-Amino-4-(2,3-dichloro-phenyl)-butyric acid is an organic compound characterized by the presence of an amino group, a butyric acid chain, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2,3-dichloro-phenyl)-butyric acid typically involves the reaction of 2,3-dichlorobenzene with butyric acid derivatives under controlled conditions. One common method includes the use of meta dichlorobenzene, which is cooled to 20-25°C and reacted with mixed acids under stirring conditions . The reaction is carefully monitored to ensure the formation of the desired product with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process often includes steps such as recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2,3-dichloro-phenyl)-butyric acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced using reducing agents to form different derivatives.

    Substitution: The dichlorophenyl group can participate in substitution reactions, where one or more chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Amino-4-(2,3-dichloro-phenyl)-butyric acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-(2,3-dichloro-phenyl)-butyric acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, altering metabolic pathways, or interacting with receptors. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenylacetic acid: Similar in structure but with an acetic acid chain instead of butyric acid.

    2,3-Dichlorophenylalanine: Contains an amino acid structure with a dichlorophenyl group.

Uniqueness

2-Amino-4-(2,3-dichloro-phenyl)-butyric acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications.

Properties

IUPAC Name

2-amino-4-(2,3-dichlorophenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2/c11-7-3-1-2-6(9(7)12)4-5-8(13)10(14)15/h1-3,8H,4-5,13H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWWKPLFALLBQGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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